Welcome to the BenchChem Online Store!
molecular formula C9H6F6O B151409 3,5-Bis(trifluoromethyl)benzyl alcohol CAS No. 32707-89-4

3,5-Bis(trifluoromethyl)benzyl alcohol

Cat. No. B151409
M. Wt: 244.13 g/mol
InChI Key: BJTWPJOGDWRYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06596906B2

Procedure details

37 g of 3,5-bis(trifluoromethyl)benzaldehyde and 4 g of Raney nickel together with 150 ml of toluene were placed in a reaction vessel at room temperature. The vessel was pressurized with 30 bar of hydrogen gas and the mixture was hydrogenated at 50° C. for 7.5 hours while stirring. The mixture was subsequently cooled to room temperature, depressurized and the catalyst was filtered off. The filtrate was evaporated and the crude product obtained in this way was distilled at 17 mbar. 3,5-bis(trifluoro-methyl)benzyl alcohol having a boiling point of 97° C. was obtained in a yield of 31.5 g and a purity of 97.7%. This corresponds to a yield of 82.5% of theory.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[CH:6]=[O:7].[H][H]>[Ni].C1(C)C=CC=CC=1>[F:1][C:2]([F:15])([F:16])[C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:12])[F:13])[CH:10]=1)[CH2:6][OH:7]

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
FC(C=1C=C(C=O)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
4 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product obtained in this way
DISTILLATION
Type
DISTILLATION
Details
was distilled at 17 mbar

Outcomes

Product
Details
Reaction Time
7.5 h
Name
Type
product
Smiles
FC(C=1C=C(CO)C=C(C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.